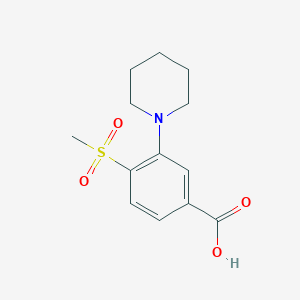

4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylsulfonylbenzoic acid and piperidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in substitution reactions, where the piperidinyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid as an antiviral agent. Specifically, it has been investigated for its efficacy against Ebola and Marburg viruses. Compounds structurally related to this benzoic acid derivative have demonstrated significant inhibitory activity against these viruses in vitro, with effective concentrations below 10 µM . The mechanism of action appears to involve interference with viral entry into host cells, making it a candidate for therapeutic development.

Inhibition of Serine Proteases

Factor B Inhibition

The compound has shown promise as an inhibitor of Factor B, a serine protease involved in the complement system. In studies, derivatives of this compound exhibited IC50 values in the low micromolar range, indicating potent inhibition . This activity is critical in conditions where the complement system contributes to pathogenesis, such as autoimmune diseases and certain infections.

Structural Optimization and Drug Design

SAR Studies

Structure-activity relationship (SAR) studies have been pivotal in optimizing the pharmacological properties of this compound derivatives. Modifications to the piperidine ring and benzoic acid moiety have been systematically explored to enhance potency and selectivity against biological targets . For instance, substituting different groups on the piperidine nitrogen has yielded compounds with improved metabolic stability and reduced off-target effects.

Therapeutic Potential in Cancer Treatment

Antiproliferative Properties

Emerging evidence suggests that derivatives of this compound may possess antiproliferative effects against various cancer cell lines. In vitro assays have indicated that certain modifications to the compound can lead to significant inhibition of cell growth in breast and ovarian cancer models, with IC50 values ranging from 19.9 to 75.3 µM . These findings warrant further investigation into the molecular mechanisms underlying these effects.

Summary of Applications

Case Study 1: Ebola Virus Inhibition

In a study evaluating antiviral compounds, derivatives of this compound were found to inhibit Ebola virus entry effectively. The lead compound exhibited an EC50 value under 10 µM, demonstrating its potential as a therapeutic agent for filovirus infections .

Case Study 2: Factor B Inhibitor Development

Research focused on developing small molecule inhibitors for Factor B highlighted several derivatives of this benzoic acid compound that showed promising results in serum assays, significantly reducing complement activation markers in vivo . This suggests potential applications in treating diseases linked to complement dysregulation.

Mecanismo De Acción

The mechanism of action of 4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

4-Methylsulfonylbenzoic acid: Lacks the piperidinyl group, making it less versatile in certain reactions.

3-(Piperidin-1-yl)benzoic acid: Does not have the sulfonyl group, affecting its reactivity and applications.

Uniqueness

4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid is unique due to the presence of both the sulfonyl and piperidinyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications.

Actividad Biológica

4-Methylsulfonyl-3-(piperidin-1-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of sulfonyl-substituted benzoic acids, which are known for their diverse pharmacological properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15NO4S

- Molecular Weight : 273.32 g/mol

The compound features a piperidine ring attached to a benzoic acid moiety with a methylsulfonyl group, which is crucial for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, related structures have been shown to inhibit the entry of viruses such as Ebola and Marburg in cell cultures, suggesting that this compound could also possess similar antiviral capabilities .

Antitumor Activity

Research has highlighted the potential of this compound in cancer therapy. In vitro studies have demonstrated that derivatives of piperidine-based benzoic acids can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism involves the disruption of microtubule assembly and enhancement of caspase-3 activity, indicating its role as a microtubule-destabilizing agent .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored against various bacterial strains. Compounds in this class have shown bactericidal activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus species .

Mode of Action

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Viral Entry : The compound may interfere with viral fusion processes, thereby preventing viral entry into host cells.

- Microtubule Disruption : By destabilizing microtubules, it can induce cell cycle arrest and apoptosis in cancer cells.

- Antibacterial Mechanism : The inhibition of protein synthesis pathways and nucleic acid production contributes to its antibacterial effects.

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Modifications in the piperidine ring or the sulfonyl group can enhance or diminish its efficacy against specific targets. For example, variations in substituents on the benzoic acid moiety have been linked to improved potency against certain pathogens .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a study focused on small molecule inhibitors for Ebola virus entry, compounds structurally related to this compound were tested in Vero cells. The results showed that these compounds effectively reduced viral entry with EC50 values below 10 μM, demonstrating their potential as therapeutic agents against filoviruses .

Propiedades

IUPAC Name |

4-methylsulfonyl-3-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-19(17,18)12-6-5-10(13(15)16)9-11(12)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYNXNKBSCPATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601236666 | |

| Record name | 4-(Methylsulfonyl)-3-(1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-47-2 | |

| Record name | 4-(Methylsulfonyl)-3-(1-piperidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfonyl)-3-(1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601236666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.